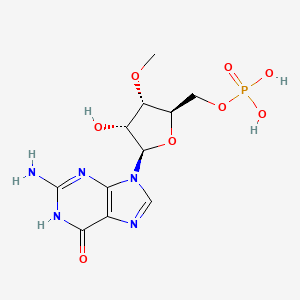

3'-O-Methylguanosine-5'-monophosphate

Description

The exact mass of the compound 5'-Guanylic acid, 3'-O-methyl- is 377.07364948 g/mol and the complexity rating of the compound is 613. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3'-O-Methylguanosine-5'-monophosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-O-Methylguanosine-5'-monophosphate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-3-methoxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N5O8P/c1-22-7-4(2-23-25(19,20)21)24-10(6(7)17)16-3-13-5-8(16)14-11(12)15-9(5)18/h3-4,6-7,10,17H,2H2,1H3,(H2,19,20,21)(H3,12,14,15,18)/t4-,6-,7-,10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGYKGFFURACNNS-KQYNXXCUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(OC(C1O)N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N5O8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80634802 | |

| Record name | 3'-O-Methylguanosine 5'-(dihydrogen phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400806-41-9 | |

| Record name | 3'-O-Methylguanosine 5'-(dihydrogen phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3'-O-Methylguanosine-5'-monophosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3'-O-Methylguanosine-5'-monophosphate (3'-OMe-GMP), a modified nucleotide of significant interest in biochemical research and drug development. The synthesis is a multi-step process involving the preparation of the precursor, 3'-O-methylguanosine, followed by its selective 5'-monophosphorylation. Both chemical and enzymatic routes for these transformations are explored, providing researchers with versatile options to suit their laboratory capabilities and project requirements. This guide offers detailed experimental protocols, quantitative data, and visual workflows to facilitate the successful synthesis and purification of this important compound.

I. Overview of Synthetic Strategies

The synthesis of 3'-O-Methylguanosine-5'-monophosphate can be broadly divided into two key stages:

-

Synthesis of 3'-O-Methylguanosine: This crucial step involves the selective methylation of the 3'-hydroxyl group of the ribose moiety of guanosine. Achieving this selectivity is paramount and often requires the use of protecting groups for other reactive sites on the guanosine molecule. A prominent chemoenzymatic strategy involves the methylation of a more amenable precursor, 2-aminoadenosine, followed by enzymatic deamination to yield the desired guanosine derivative.

-

5'-Monophosphorylation: Once 3'-O-methylguanosine is obtained, the next step is the introduction of a phosphate group at the 5'-hydroxyl position. This can be accomplished through established chemical phosphorylation methods, such as the Yoshikawa-Ludwig procedure, or via enzymatic phosphorylation using a suitable nucleoside kinase, offering a milder and potentially more regioselective alternative.

This guide will provide detailed protocols for both chemical and enzymatic approaches to the 5'-monophosphorylation step, allowing researchers to choose the most appropriate method.

II. Chemical Synthesis Pathway

The chemical synthesis of 3'-O-Methylguanosine-5'-monophosphate involves the preparation of the 3'-O-methylated nucleoside followed by chemical phosphorylation.

A. Synthesis of 3'-O-Methylguanosine (Precursor)

A common and effective method for the selective synthesis of 3'-O-methylguanosine involves a chemoenzymatic approach starting from 2-aminoadenosine. This method leverages the differential reactivity of the hydroxyl groups and a specific enzymatic conversion.

Experimental Protocol: Chemoenzymatic Synthesis of 3'-O-Methylguanosine

-

Protection of 2-aminoadenosine: The 2',3'-hydroxyl groups of 2-aminoadenosine are protected, often as an isopropylidene ketal, to allow for selective reaction at the 5'- and 3'-positions.

-

Methylation: The protected 2-aminoadenosine is then methylated. By carefully selecting the reaction conditions, such as using a stoichiometric amount of a tin-based catalyst (e.g., dibutyltin oxide) followed by the addition of a methylating agent like methyl iodide, the methylation can be directed to the 3'-hydroxyl group.

-

Deprotection: The protecting groups are removed under acidic conditions to yield 3'-O-methyl-2-aminoadenosine.

-

Enzymatic Deamination: The resulting 3'-O-methyl-2-aminoadenosine is then treated with adenosine deaminase. This enzyme specifically converts the 2-aminoadenosine derivative to the corresponding guanosine analog, yielding 3'-O-methylguanosine.

-

Purification: The final product is purified by crystallization or column chromatography.

B. 5'-Monophosphorylation of 3'-O-Methylguanosine

A widely used and effective method for the 5'-monophosphorylation of nucleosides is the Yoshikawa-Ludwig phosphorylation, which utilizes phosphoryl chloride (POCl₃) in a trialkyl phosphate solvent.

Experimental Protocol: Chemical 5'-Monophosphorylation

-

Reaction Setup: 3'-O-methylguanosine is suspended in anhydrous trimethyl phosphate at 0°C under an inert atmosphere (e.g., argon or nitrogen).

-

Phosphorylation: Phosphoryl chloride (POCl₃) is added dropwise to the stirred suspension. The reaction mixture is stirred at 0°C for a specified period, typically 2-4 hours, until the starting material is consumed (monitored by TLC or HPLC).

-

Quenching: The reaction is quenched by the slow addition of a cold aqueous buffer, such as triethylammonium bicarbonate (TEAB) or sodium bicarbonate solution, while maintaining a low temperature.

-

Purification: The crude product is purified by anion-exchange chromatography. A common choice is a DEAE-Sephadex column, eluting with a linear gradient of a volatile buffer like TEAB. The fractions containing the desired product are collected and lyophilized to yield the triethylammonium salt of 3'-O-Methylguanosine-5'-monophosphate.

III. Enzymatic Synthesis Pathway

An alternative "green" approach to the 5'-monophosphorylation of 3'-O-methylguanosine is the use of a nucleoside kinase. These enzymes catalyze the transfer of a phosphate group from a donor, typically ATP or GTP, to the 5'-hydroxyl of the nucleoside.

A. 5'-Monophosphorylation using a Nucleoside Kinase

Several nucleoside kinases exhibit broad substrate specificity and can phosphorylate modified nucleosides. For instance, deoxynucleoside kinase from Drosophila melanogaster (dNK) is known to be a versatile enzyme for this purpose.[1]

Experimental Protocol: Enzymatic 5'-Monophosphorylation

-

Reaction Mixture: In a suitable buffer (e.g., Tris-HCl, pH 7.5), combine 3'-O-methylguanosine, a phosphate donor (e.g., ATP or GTP), magnesium chloride (a required cofactor for the kinase), and the nucleoside kinase enzyme.

-

Incubation: The reaction mixture is incubated at an optimal temperature for the enzyme, typically 37°C, for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by HPLC.

-

Enzyme Inactivation: The reaction is terminated by inactivating the enzyme, for example, by heating the mixture or by adding a protein precipitant like ethanol or acetonitrile.

-

Purification: The reaction mixture is centrifuged to remove the denatured enzyme. The supernatant, containing the product, unreacted substrate, and phosphate donor, is then purified by anion-exchange chromatography as described in the chemical synthesis section.

IV. Quantitative Data and Characterization

The following table summarizes typical quantitative data for the synthesis of 3'-O-Methylguanosine-5'-monophosphate. Please note that yields can vary depending on the specific reaction conditions and purification efficiency.

| Step | Method | Key Reagents/Enzymes | Typical Yield | Purity (Post-Purification) |

| 3'-O-Methylation | Chemoenzymatic | Dibutyltin oxide, Methyl iodide, Adenosine deaminase | 40-60% | >95% |

| 5'-Monophosphorylation | Chemical | POCl₃, Trimethyl phosphate | 50-70% | >98% (by HPLC) |

| 5'-Monophosphorylation | Enzymatic | Nucleoside Kinase, ATP/GTP | 40-90%[1] | >98% (by HPLC) |

Characterization Data:

The final product, 3'-O-Methylguanosine-5'-monophosphate, should be characterized by standard analytical techniques to confirm its identity and purity.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the guanine base protons, the ribose protons, and the newly introduced methyl group on the 3'-oxygen. The chemical shifts of the ribose protons will be altered compared to the starting 3'-O-methylguanosine due to the presence of the 5'-phosphate group.

-

¹³C NMR: The carbon NMR spectrum will provide signals for all carbon atoms in the molecule, further confirming the structure.

-

³¹P NMR: The phosphorus NMR spectrum should show a single peak corresponding to the monophosphate group, confirming the success of the phosphorylation step.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, providing definitive evidence of its composition.

-

HPLC: High-performance liquid chromatography, particularly using an anion-exchange column, is essential for assessing the purity of the final product.

V. Conclusion

This technical guide provides a comprehensive overview of the synthesis of 3'-O-Methylguanosine-5'-monophosphate, offering both chemical and enzymatic pathways to this valuable research compound. The detailed experimental protocols, quantitative data, and visual workflows are intended to equip researchers, scientists, and drug development professionals with the necessary information to successfully synthesize and purify this modified nucleotide for their specific applications. Careful execution of the described procedures and thorough characterization of the final product are crucial for obtaining high-quality material for downstream use.

References

The Advent of 3'-O-Methylated Nucleotides: A Technical Guide to Synthesis, Properties, and Applications as Chain Terminators

For Immediate Release

A pivotal development in molecular biology and biotechnology has been the introduction of synthetically modified nucleotides that act as chain terminators in enzymatic nucleic acid synthesis. Among these, 3'-O-methylated nucleotides have emerged as crucial tools for researchers, scientists, and drug development professionals. By blocking the essential 3'-hydroxyl group required for phosphodiester bond formation, these molecules provide a powerful mechanism for controlling polymerase activity. This technical guide provides an in-depth exploration of the synthesis, core principles, and key applications of 3'-O-methylated nucleotides, with a focus on their role as terminators in sequencing and other molecular biology techniques.

Introduction: A Tale of Two Methylations

While 2'-O-methylation is a widespread natural modification found in various RNA species, playing roles in RNA stability and function, 3'-O-methylation is not a common natural biological modification. Instead, the "discovery" and significance of 3'-O-methylated nucleotides lie in their chemical synthesis and application as tools to interrogate and manipulate biological systems. The primary function of a 3'-O-methyl group on a nucleotide is to render it a chain terminator. Once a polymerase incorporates a 3'-O-methylated nucleotide into a growing DNA or RNA strand, the absence of a free 3'-hydroxyl group prevents the addition of the next nucleotide, thus halting elongation. This property is analogous to the mechanism of dideoxynucleotides (ddNTPs) that were foundational to Sanger sequencing.

Chemical Synthesis of 3'-O-Methylated Ribonucleoside Phosphoramidites

The synthesis of oligonucleotides containing 3'-O-methylated residues is achieved through solid-phase synthesis using phosphoramidite chemistry. This requires the preparation of 3'-O-methylated ribonucleoside phosphoramidite building blocks.

Experimental Protocol: Synthesis of 3'-O-Methyladenosine Phosphoramidite

This protocol outlines a general approach for the synthesis of a 3'-O-methylated adenosine phosphoramidite, a key reagent for incorporating this modification into RNA.

Step 1: Selective Protection of Adenosine

-

Start with adenosine. Protect the 5'-hydroxyl group with a dimethoxytrityl (DMT) group.

-

Protect the N6-amino group of the adenine base, for example, with a benzoyl (Bz) group.

-

The result is a 5'-O-DMT-N6-Bz-adenosine, with free 2' and 3' hydroxyl groups.

Step 2: Selective 3'-O-Methylation

-

This step is crucial and often challenging due to the similar reactivity of the 2' and 3' hydroxyl groups. A common strategy involves a transient protection of the 2'-hydroxyl group.

-

React the 5', N6-diprotected adenosine with a reagent that selectively protects the 2'-OH, such as a bulky silyl group.

-

With the 2'-OH protected, the 3'-OH is now available for methylation. Treat the compound with a methylating agent like methyl iodide (CH₃I) in the presence of a strong base (e.g., sodium hydride, NaH).

-

Remove the transient 2'-OH protecting group to yield 5'-O-DMT-N6-Bz-3'-O-methyladenosine.

Step 3: Phosphitylation

-

The final step is to convert the 3'-O-methylated nucleoside into a phosphoramidite.

-

React the 5'-O-DMT-N6-Bz-3'-O-methyladenosine with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a non-nucleophilic base (e.g., diisopropylethylamine).

-

The product, 5'-O-DMT-N6-Bz-3'-O-methyladenosine-2'-(N,N-diisopropyl)phosphoramidite, is then purified and can be used in an automated oligonucleotide synthesizer.

Mechanism of Action: Chain Termination

The utility of 3'-O-methylated nucleotides stems from their ability to act as potent chain terminators during nucleic acid polymerization. DNA and RNA polymerases catalyze the formation of a phosphodiester bond by linking the 5'-phosphate group of an incoming nucleotide to the 3'-hydroxyl group of the growing nucleic acid chain. The substitution of this 3'-hydroxyl with a methoxy group (-OCH₃) makes this reaction impossible.

Polymerase Incorporation and Fidelity

The efficiency and fidelity with which a polymerase incorporates a modified nucleotide are critical for its utility. While wild-type polymerases can incorporate 3'-O-methylated nucleotides, their efficiency is often lower than for their natural counterparts. Consequently, engineered DNA polymerases have been developed to improve the incorporation of nucleotides with modifications at the 3' position.

Experimental Protocol: Single-Nucleotide Incorporation Assay

This assay is used to determine the efficiency of incorporation of a 3'-O-methylated nucleotide by a specific polymerase.

-

Design and Preparation: A DNA or RNA template is designed with a specific sequence. A corresponding primer, labeled with a fluorescent dye or radioisotope, is annealed to the template such that the next nucleotide to be incorporated is the one of interest.

-

Reaction Setup: Set up parallel reactions containing the primer-template complex, the DNA or RNA polymerase being tested, and either the natural dNTP/NTP or the 3'-O-methylated dNTP/NTP.

-

Time Course: The reactions are incubated at the optimal temperature for the polymerase, and aliquots are taken at various time points. The reaction is stopped by adding a quenching solution (e.g., EDTA).

-

Analysis: The products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE). The gel is then imaged to detect the labeled primer and the extended products.

-

Quantification: The intensity of the bands corresponding to the unextended primer and the +1 extended product are quantified. The rate of product formation is used to calculate kinetic parameters such as k_cat and K_m.

| Polymerase | Nucleotide | Relative Incorporation Efficiency (Modified vs. Natural) | Reference |

| 9°N polymerase (exo-) (A485L/Y409V mutant) | 3'-O-allyl-dATP | Efficiently incorporated | [1] |

| 9°N polymerase (exo-) (A485L/Y409V mutant) | 3'-O-(2-nitrobenzyl)-dGTP | Efficiently incorporated | [1] |

| KOD polymerase (Mut_C2 variant) | 3'-O-azidomethyl-dATP-Cy3 | High catalytic efficiency | [2] |

| Wild-type KOD polymerase | 3'-O-azidomethyl-dATP-Cy3 | No incorporation observed | [2] |

Note: Data for 3'-O-allyl and 3'-O-azidomethyl modifications are presented as proxies for 3'-O-methyl, as specific comparative data for 3'-O-methyl incorporation is sparse in the literature. These modifications also function as 3' terminators.

Impact on Duplex Stability

The introduction of a methyl group at the 3'-O position can also influence the thermodynamic stability of the resulting nucleic acid duplex. The melting temperature (T_m), the temperature at which half of the duplex dissociates, is a key measure of this stability. Generally, modifications to the sugar moiety can alter the sugar pucker conformation, which in turn affects the overall duplex geometry and stability.

| Modification | Duplex Type | Change in T_m (°C) per modification | Reference |

| 3'-β methyl (on deoxyribose) | DNA:RNA | Destabilizing | [3] |

| 2'-O-methyl | RNA:RNA | +1.0 to +2.0 (Stabilizing) | [4] |

| Cytosine methylation (base) | DNA:DNA | ~+0.5 to +1.0 (Stabilizing) | [5][6] |

Applications in Research and Development

The primary application of 3'-O-methylated nucleotides is as terminators in various molecular biology techniques.

-

Next-Generation Sequencing (NGS): Similar to other 3'-O-blocked reversible terminators, 3'-O-methylated nucleotides could potentially be used in sequencing-by-synthesis platforms. After incorporation and detection, the methyl group would need to be chemically removed to allow the next cycle of nucleotide addition.

-

PCR and RT-PCR: The inclusion of a 3'-O-methylated nucleotide in a PCR or RT-PCR reaction can be used to terminate the reaction at specific points or to create defined-length products.

-

Oligonucleotide Synthesis: Incorporating a 3'-O-methylated nucleotide at the 3'-terminus of a synthetic oligonucleotide renders it resistant to extension by polymerases and can also provide some protection against 3'-exonucleases. This is valuable for applications such as probes and primers where 3'-extension is undesirable.

Conclusion

3'-O-methylated nucleotides represent a key class of synthetic molecules that have empowered researchers to control and analyze nucleic acid polymerization with high precision. While not a feature of natural biological systems, their role as chain terminators has been pivotal in the development of sequencing technologies and other molecular tools. The continued development of engineered polymerases with improved efficiency and fidelity for incorporating these and other modified nucleotides will undoubtedly expand their application in basic research, diagnostics, and therapeutics.

References

- 1. 3′-O-modified nucleotides as reversible terminators for pyrosequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. academic.oup.com [academic.oup.com]

- 4. trilinkbiotech.com [trilinkbiotech.com]

- 5. mdpi.com [mdpi.com]

- 6. Cytosine methylation alters DNA mechanical properties - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Function of 3'-O-Methylguanosine-5'-monophosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-O-Methylguanosine-5'-monophosphate (3'-O-Me-GMP) is a chemically modified nucleotide that serves as a crucial tool in molecular biology, particularly in the study of nucleic acid synthesis. Its primary in vitro function is not as a direct effector molecule in signaling pathways but as a precursor to its triphosphate form, 3'-O-Methylguanosine-5'-triphosphate (3'-O-Me-GTP). The strategic placement of a methyl group on the 3'-hydroxyl of the ribose sugar prevents the formation of a phosphodiester bond, thereby acting as a potent chain terminator in RNA synthesis. This guide provides an in-depth overview of the in vitro applications of 3'-O-Me-GMP, focusing on its enzymatic conversion to the active triphosphate form and its subsequent use in transcription termination assays.

Enzymatic Conversion of 3'-O-Me-GMP to 3'-O-Me-GTP

The biological activity of 3'-O-Me-GMP in vitro is contingent upon its phosphorylation to the triphosphate form. This conversion is a two-step enzymatic process catalyzed by specific kinases.

-

Phosphorylation to 3'-O-Me-GDP: The first phosphorylation step is catalyzed by a nucleoside monophosphate kinase, most likely a guanylate kinase (GK) or an enzyme with broad substrate specificity.[1][2] These kinases transfer a phosphate group from a donor, typically ATP, to the 5'-monophosphate of the nucleotide.[1][2]

-

Phosphorylation to 3'-O-Me-GTP: The resulting 3'-O-Me-GDP is then further phosphorylated to 3'-O-Me-GTP by a nucleoside diphosphate kinase (NDPK). NDPKs exhibit broad substrate specificity and catalyze the transfer of the terminal phosphate from a nucleoside triphosphate (like ATP) to a nucleoside diphosphate.

Signaling Pathway for Enzymatic Conversion

Caption: Enzymatic conversion of 3'-O-Me-GMP to 3'-O-Me-GTP.

Application in In Vitro Transcription Termination Assays

The triphosphate derivative, 3'-O-Me-GTP, is a valuable reagent for studying the mechanisms of RNA transcription.[4][5] Its incorporation by RNA polymerase into a growing RNA chain results in the immediate cessation of elongation.[5][6] This property is exploited in in vitro transcription termination assays to map transcription start sites, identify promoter regions, and analyze the kinetics of RNA synthesis.[4][7]

Experimental Protocol: In Vitro Transcription Termination Assay

This protocol outlines a general procedure for using 3'-O-Me-GTP as a chain terminator in an in vitro transcription assay.[7][8]

Table 1: Components for In Vitro Transcription Termination Assay

| Component | Stock Concentration | Final Concentration | Purpose |

| DNA Template (linearized) | 1 µg/µL | 50-100 ng/µL | Provides the genetic sequence for transcription. |

| Transcription Buffer | 10X | 1X | Maintains optimal pH and ionic strength. |

| ATP, CTP, UTP Mix | 10 mM each | 0.5 mM each | Standard ribonucleotides for RNA synthesis. |

| GTP | 10 mM | 0.05-0.2 mM | Limiting concentration of the natural nucleotide. |

| 3'-O-Me-GTP | 10 mM | 0.1-1 mM | Chain-terminating nucleotide. |

| [α-³²P] UTP or CTP | 10 mCi/mL | 10 µCi | Radiolabel for detection of transcripts. |

| RNA Polymerase (e.g., T7) | 50 U/µL | 20-50 units | Enzyme that synthesizes RNA. |

| RNase Inhibitor | 40 U/µL | 20 units | Prevents degradation of RNA products. |

| Nuclease-free Water | - | To final volume | Solvent. |

Methodology:

-

Reaction Setup: On ice, combine the DNA template, transcription buffer, ATP, CTP, UTP mix, GTP, and [α-³²P] labeled nucleotide in a sterile, nuclease-free microcentrifuge tube.

-

Initiation: Add RNA polymerase and RNase inhibitor to the reaction mixture. Mix gently by pipetting.

-

Termination Reaction: In separate tubes for each reaction condition, add varying concentrations of 3'-O-Me-GTP.

-

Incubation: Incubate the reactions at the optimal temperature for the RNA polymerase (e.g., 37°C for T7 RNA polymerase) for 30-60 minutes.

-

Reaction Quenching: Stop the reactions by adding an equal volume of loading buffer (e.g., formamide with tracking dyes).

-

Denaturation: Heat the samples at 95°C for 5 minutes to denature the RNA transcripts.

-

Electrophoresis: Separate the RNA products by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualization: Visualize the radiolabeled RNA fragments by autoradiography. The resulting ladder of bands will correspond to transcripts terminated at guanosine positions.

Experimental Workflow

Caption: Workflow for an in vitro transcription termination assay.

Data Presentation and Interpretation

The output of an in vitro transcription termination assay using 3'-O-Me-GTP is a series of RNA fragments of varying lengths, each ending where a guanosine would have been incorporated. When run on a denaturing polyacrylamide gel, these fragments form a "ladder" from which the sequence can be inferred. The intensity of the bands can provide information about the efficiency of termination at specific sites.

Conclusion

3'-O-Methylguanosine-5'-monophosphate is a synthetic nucleotide whose primary in vitro significance lies in its role as a precursor to the chain-terminating agent, 3'-O-Me-GTP. The enzymatic conversion of 3'-O-Me-GMP to its triphosphate form allows for its use in powerful molecular biology techniques, most notably in vitro transcription termination assays. These assays are instrumental for DNA sequencing, promoter analysis, and studying the kinetics of RNA polymerase. The detailed understanding of its application provides researchers with a valuable tool for dissecting the complexities of gene expression.

References

- 1. Phosphorylation of nucleosides and nucleoside analogs by mammalian nucleoside monophosphate kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aklectures.com [aklectures.com]

- 3. researchgate.net [researchgate.net]

- 4. Specific termination of RNA polymerase synthesis as a method of RNA and DNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3'-O-Methylguanosine-5'-Triphosphate | TriLink Customer Portal [shop.trilinkbiotech.com]

- 6. 3'-O-Methylguanosine-5'-monophosphate | 400806-41-9 | Benchchem [benchchem.com]

- 7. academic.oup.com [academic.oup.com]

- 8. In vitro approaches to analysis of transcription termination - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3'-O-Methylguanosine-5'-monophosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and applications of 3'-O-Methylguanosine-5'-monophosphate (3'-OMe-GMP), a crucial modified nucleotide in molecular biology and drug development.

Core Structural and Chemical Identity

3'-O-Methylguanosine-5'-monophosphate is a ribonucleotide monophosphate characterized by a methyl group at the 3'-hydroxyl position of the ribose sugar. This modification is pivotal to its primary function as a chain terminator in RNA synthesis.[1] The fundamental chemical and structural properties are summarized below.

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₆N₅O₈P | [2][3] |

| Molecular Weight | 377.25 g/mol | [4] |

| CAS Number | 400806-41-9 | [2][3] |

| IUPAC Name | [(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-3-methoxyoxolan-2-yl]methyl dihydrogen phosphate | N/A |

| Synonyms | 3'-OMe-GMP | [4] |

Structure:

Quantitative Structural and Spectroscopic Data

NMR Spectroscopy

NMR spectroscopy is essential for confirming the identity and purity of 3'-OMe-GMP. While a complete, assigned spectrum for the monophosphate is not publicly detailed, data for the parent nucleoside, 3'-O-methylguanosine, provides valuable reference points.

Table 2: Predicted and Experimental NMR Chemical Shifts (δ, ppm)

| Atom | Predicted ¹H NMR (D₂O) | Experimental ¹H NMR (Guanosine Monophosphate, H₂O) | Predicted ¹³C NMR (DMSO-d6) |

|---|---|---|---|

| H8 | ~8.0 | 8.14 | C8: ~137 |

| H1' | ~5.8 | 5.94 | C1': ~87 |

| H2' | ~4.6 | 4.49 | C2': ~74 |

| H3' | ~4.4 | 4.33 | C3': ~82 (due to O-CH₃) |

| H4' | ~4.3 | 4.33 | C4': ~84 |

| H5' | ~3.9 | 4.01 | C5': ~63 |

| 3'-OCH₃ | ~3.5 | N/A | 3'-OCH₃: ~58 |

Note: Experimental data for the exact molecule is limited in public sources. The provided experimental values are for the closely related Guanosine Monophosphate for comparative purposes.[2]

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, which aids in structural elucidation. In negative ion mode ESI-MS/MS, key fragments for nucleoside monophosphates include the nucleobase, phosphate, and phosphoribose moieties. For 3'-OMe-GMP, a characteristic neutral loss of the methylated ribose (146 Da) would be expected, distinguishing it from base-methylated isomers which would lose an unmodified ribose (132 Da).

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and analysis of 3'-O-Methylguanosine-5'-monophosphate are often proprietary or described within the supplementary materials of scientific publications. The following sections outline the general principles and common methodologies.

Synthesis of 3'-O-Methylguanosine-5'-monophosphate

The synthesis typically involves two key stages: the selective methylation of the 3'-hydroxyl group of guanosine and the subsequent phosphorylation of the 5'-hydroxyl group.

3.1.1. Enzymatic Synthesis of 3'-O-Methylguanosine

An efficient method for the regioselective synthesis of 3'-O-methylguanosine involves the use of 2-aminoadenosine as a starting material.

-

Selective Methylation: 2-aminoadenosine is treated with diazomethane in the presence of a catalyst like stannous chloride. Reaction conditions (e.g., solvent, temperature, and timing of reagent addition) are optimized to favor methylation at the 3'-OH position.

-

Enzymatic Deamination: The resulting mixture of 2'- and 3'-O-methyl-2-aminoadenosine is then treated with adenosine deaminase. This enzyme selectively deaminates the 3'-O-methyl-2-aminoadenosine to yield 3'-O-methylguanosine.

-

Purification: Due to its low solubility, 3'-O-methylguanosine often precipitates from the reaction mixture and can be isolated by centrifugation, simplifying purification.

3.1.2. Chemical Phosphorylation

The phosphorylation of the 5'-hydroxyl group of 3'-O-methylguanosine can be achieved using established chemical methods, such as the Yoshikawa procedure.

-

Monophosphorylation: The protected or unprotected 3'-O-methylguanosine is reacted with a phosphorylating agent like phosphorus oxychloride (POCl₃) in an appropriate solvent (e.g., trimethyl phosphate).

-

Work-up and Purification: The reaction is quenched, and the resulting 3'-O-Methylguanosine-5'-monophosphate is purified using techniques such as ion-exchange chromatography.

Analytical Methods

3.2.1. NMR Spectroscopy Analysis

-

Sample Preparation: A sample of 3'-OMe-GMP is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. 2D NMR experiments such as COSY, HSQC, and HMBC are typically performed to aid in the complete assignment of all proton and carbon signals.

-

Data Analysis: The chemical shifts, coupling constants, and through-bond correlations are analyzed to confirm the structure, including the position of the methyl and phosphate groups.

3.2.2. Mass Spectrometry Analysis

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via liquid chromatography-electrospray ionization (LC-ESI).

-

MS1 Analysis: A full scan MS1 spectrum is acquired to determine the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight.

-

MS/MS Analysis: Tandem mass spectrometry (MS/MS) is performed by isolating the parent ion and subjecting it to collision-induced dissociation (CID). The resulting fragmentation pattern is analyzed to confirm the structural components of the molecule.

Role in Research and Signaling Pathways

The primary and most significant role of 3'-O-Methylguanosine-5'-monophosphate (and its triphosphate form) in research is as a chain terminator in RNA synthesis .[5] The methylation of the 3'-hydroxyl group prevents the formation of a phosphodiester bond with the 5'-phosphate of an incoming nucleotide, thereby halting the elongation of the RNA strand by RNA polymerase.

Currently, there is no evidence to suggest that 3'-O-Methylguanosine-5'-monophosphate is a natural signaling molecule or a direct component of endogenous signaling pathways. Its utility lies in its application as a research tool to study the mechanisms of RNA polymerases and to control RNA synthesis in vitro. While unmodified guanosine monophosphate (GMP) is a precursor for the second messenger cyclic GMP (cGMP), which is involved in various signaling cascades such as the nitric oxide pathway, this role is not attributed to 3'-OMe-GMP.[6][7]

Applications in Drug Development

The chain-terminating property of 3'-O-methylated nucleosides makes them and their analogs valuable in the development of antiviral and anticancer therapies. By mimicking natural nucleosides, these compounds can be incorporated by viral or cellular polymerases, leading to the termination of nucleic acid replication and, consequently, the inhibition of viral proliferation or cancer cell growth. While 3'-OMe-GMP itself may not be a therapeutic agent, it serves as a lead compound and a research tool for designing and testing novel chain-terminating drugs.

References

- 1. spectrabase.com [spectrabase.com]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001397) [hmdb.ca]

- 3. 3'-O-Methylguanosine-5'-Monophosphate, 400806-41-9 | BroadPharm [broadpharm.com]

- 4. 3'-O-Methylguanosine-5'-monophosphate | 400806-41-9 | Benchchem [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The nitric oxide‐cyclic guanosine monophosphate pathway inhibits the bladder ATP release in response to a physiological or pathological stimulus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The nitric oxide-cyclic guanosine monophosphate pathway inhibits the bladder ATP release in response to a physiological or pathological stimulus - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous Methylated Nucleosides: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Endogenous methylated nucleosides, once considered minor components of DNA and RNA, are now recognized as critical regulators of a vast array of biological processes. These modifications, which do not alter the primary nucleotide sequence, form a key layer of epigenetic and epitranscriptomic regulation, influencing everything from gene expression to protein translation. For researchers in academia and the pharmaceutical industry, a deep understanding of these molecules is paramount for unraveling disease mechanisms and developing novel therapeutic strategies. This technical guide provides a comprehensive overview of the core aspects of endogenous methylated nucleoside research, with a focus on quantitative data, experimental methodologies, and the intricate signaling pathways they govern.

Core Concepts in Endogenous Methylated Nucleosides

The most extensively studied methylated nucleosides are 5-methylcytosine (5mC) in DNA and N6-methyladenosine (m6A) in RNA.

-

5-Methylcytosine (5mC): Often referred to as the "fifth base" of DNA, 5mC is a well-established epigenetic mark.[1][2] It predominantly occurs at CpG dinucleotides and is crucial for gene silencing, genomic imprinting, and the suppression of transposable elements.[3] The methylation patterns are established by de novo DNA methyltransferases (DNMT3A and DNMT3B) and maintained during cell division by a maintenance methyltransferase (DNMT1).[3] Aberrant 5mC patterns are a hallmark of many diseases, including cancer.[4][5]

-

N6-Methyladenosine (m6A): As the most abundant internal modification in eukaryotic mRNA, m6A plays a pivotal role in RNA metabolism.[6] This dynamic and reversible modification is installed by a "writer" complex (including METTL3, METTL14, and WTAP), removed by "erasers" (FTO and ALKBH5), and recognized by "reader" proteins (such as the YTH domain family proteins), which then dictate the fate of the modified mRNA, including its splicing, nuclear export, stability, and translation.[6][7][8] Dysregulation of m6A modification is increasingly implicated in the pathogenesis of various cancers.[6][9]

Quantitative Analysis of Methylated Nucleosides in Cancer

The levels of endogenous methylated nucleosides are often altered in disease states, making them promising biomarkers for diagnosis, prognosis, and therapeutic monitoring. The following tables summarize quantitative data from various studies comparing the levels of these nucleosides in cancer versus normal tissues and biofluids.

Table 1: 5-Methylcytosine (5mC) and 5-Hydroxymethylcytosine (5hmC) Levels in Cancerous vs. Normal Tissues

| Cancer Type | Tissue | Change in 5mC in Cancer | Change in 5hmC in Cancer | Reference |

| Colorectal Cancer | Colorectal Tissue | Significantly lower | Significantly lower | [10] |

| Melanoma | Skin Tissue | Not specified | Significantly reduced | [4] |

| Breast Cancer | Breast Tissue | Not specified | Significantly reduced | [4][11] |

| Prostate Cancer | Prostate Tissue | Not specified | Significantly reduced | [4][11] |

| Liver Cancer | Liver Tissue | Not specified | Significantly reduced | [4][11] |

| Lung Cancer | Lung Tissue | Not specified | Significantly reduced (up to 5-fold) | [4][11] |

| Pancreatic Cancer | Pancreatic Tissue | Not specified | Significantly reduced | [4] |

| Glioblastoma | Brain Tissue | Not specified | Significantly reduced (up to 30-fold) | [4] |

| Kidney Cancer | Kidney Tissue | Not specified | Reduced, leading to gene body hypermethylation | [11] |

Table 2: Urinary and Serum Methylated Nucleoside Levels in Cancer Patients vs. Healthy Controls

| Nucleoside | Biofluid | Cancer Type(s) | Change in Cancer Patients | Concentration Range in Healthy Controls (nmol/mmol creatinine) | Concentration Range in Cancer Patients (nmol/mmol creatinine) | Reference |

| N6-methyladenosine (m6A) | Urine | Breast Cancer (Early Stage) | Decreased | Not specified | Not specified | [12] |

| 5-methylcytidine (m5C) | Urine | Breast Cancer (Early Stage) | Decreased | 0.22–13.62 | Not specified | [12] |

| N1-methyladenosine (m1A) | Urine | Breast Cancer (Early Stage) | Decreased | 116.26–4230.32 | Not specified | [12] |

| N1-methylguanosine (m1G) | Urine | Breast Cancer (Early Stage) | Decreased | 24.01–2680.74 | Not specified | [12] |

| 2′-O-methyladenosine (Am) | Urine | Breast Cancer (Early Stage) | Decreased | 0.09–13.33 | Not specified | [12] |

| 2′-O-methylguanosine (Gm) | Urine | Breast Cancer (Early Stage) | Decreased | 20.47–467.21 | Not specified | [12] |

| 2′-O-methylcytidine (Cm) | Urine | Breast Cancer (Early Stage) | Decreased | 25.47–1431.11 | Not specified | [12] |

| N6,2′-O-dimethyladenosine (m6Am) | Urine | Breast Cancer (Early Stage) | Decreased | 1.65–21.17 | Not specified | [12] |

| N6-methyladenosine (m6A) | Serum | Colorectal Cancer | Increased | Not specified | Not specified | [13] |

| N1-methyladenosine (m1A) | Serum | Colorectal Cancer | Increased | Not specified | Not specified | [13] |

| N2-methylguanosine (m2G) | Serum | Colorectal Cancer | Decreased | Not specified | Not specified | [13] |

| 2′-O-methyluridine (Um) | Serum | Colorectal Cancer | Decreased | Not specified | Not specified | [13] |

| 2′-O-methylguanosine (Gm) | Serum | Colorectal Cancer | Decreased | Not specified | Not specified | [13] |

Experimental Protocols

Accurate and sensitive quantification of methylated nucleosides is crucial for research and clinical applications. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[14]

Protocol 1: UHPLC-MS/MS Analysis of Methylated Nucleosides in Urine

This protocol is adapted from methodologies described for the analysis of urinary nucleosides.[12][15]

1. Sample Preparation (Urine):

- Thaw frozen urine samples at room temperature.

- Centrifuge the samples at 13,000 rpm for 15 minutes at 4°C to pellet any precipitates.

- Take a 100 µL aliquot of the supernatant and spike it with a mixture of stable isotope-labeled internal standards (e.g., [D3]m6A, [13C5]Am).

- Dilute the sample with 300 µL of water.

- For enrichment, magnetic dispersive solid-phase extraction (MDSPE) with Fe3O4/graphene can be employed.[16] Add 2 mg of Fe3O4/G to the diluted urine and sonicate for 5 minutes.

- After a 1-minute incubation, use a magnet to separate the adsorbent and decant the supernatant.

- The enriched nucleosides are then eluted from the adsorbent for analysis.

2. UHPLC-MS/MS Analysis:

- Chromatography: Utilize a hydrophilic interaction liquid chromatography (HILIC) column for separation.

- Mobile Phase A: Water with 0.2% acetic acid and 10 mM ammonium acetate.

- Mobile Phase B: Acetonitrile with 0.2% acetic acid, 2 mM ammonium acetate, and 0.05 mM malic acid.[16] Malic acid can improve separation and enhance detection sensitivity.[16]

- Gradient: An isocratic elution with a high percentage of the organic mobile phase (e.g., 94% B) is often used for HILIC separation of these polar compounds.[16]

- Flow Rate: 0.25 mL/min.

- Mass Spectrometry:

- Ionization Mode: Positive electrospray ionization (ESI+).

- Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification of specific nucleosides and their corresponding internal standards.

- Data Analysis: Quantify the endogenous methylated nucleosides by comparing the peak area ratios of the analyte to its stable isotope-labeled internal standard against a calibration curve.

Protocol 2: General Workflow for LC-MS/MS Analysis of Methylated Nucleosides in Tissues

This protocol outlines a general workflow for tissue sample analysis.

1. DNA/RNA Extraction:

- Excise and weigh the frozen tissue sample.

- Homogenize the tissue in an appropriate lysis buffer.

- Perform DNA or RNA extraction using commercially available kits or standard phenol-chloroform extraction protocols.

2. Enzymatic Hydrolysis:

- Digest the purified DNA or RNA to single nucleosides.

- For DNA, use a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

- For RNA, use a cocktail of nuclease P1 and alkaline phosphatase.

- Incubate the reaction mixture at 37°C for a sufficient time (e.g., 2-12 hours) to ensure complete digestion.

3. Sample Cleanup:

- Remove proteins and enzymes from the digest, for example, by protein precipitation with a cold organic solvent (e.g., acetonitrile) or by using a filtration device.

- Centrifuge to pellet the precipitated proteins and collect the supernatant containing the nucleosides.

- Dry the supernatant under vacuum and reconstitute in the initial mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

- The chromatographic and mass spectrometric conditions would be similar to those described in Protocol 1, with potential optimization of the gradient and MRM transitions for the specific nucleosides of interest.

Signaling Pathways and Logical Relationships

The biological functions of endogenous methylated nucleosides are mediated through complex signaling pathways. The following diagrams, rendered in DOT language for Graphviz, illustrate these key pathways and workflows.

5-Methylcytosine (5mC) and Transcriptional Repression

This pathway illustrates how 5mC contributes to gene silencing through the recruitment of histone deacetylases (HDACs).

Caption: 5mC maintenance by DNMT1 and its association with HDACs leads to histone deacetylation and gene silencing.

N6-Methyladenosine (m6A) Dependent Regulation of mRNA Translation

This diagram outlines the process of m6A modification and its impact on the translation of target mRNAs.

Caption: The m6A writer complex methylates mRNA, which is then bound by the YTHDF1 reader protein to enhance translation initiation.

Experimental Workflow for LC-MS/MS Analysis of Methylated Nucleosides

This workflow provides a high-level overview of the steps involved in the quantitative analysis of methylated nucleosides from biological samples.

Caption: A streamlined workflow for the analysis of methylated nucleosides from biological matrices using LC-MS/MS.

Conclusion and Future Directions

The study of endogenous methylated nucleosides is a rapidly evolving field with profound implications for biology and medicine. The ability to accurately quantify these modifications and understand their regulatory networks is opening new avenues for biomarker discovery and the development of targeted therapies. As analytical technologies continue to improve in sensitivity and throughput, we can expect a deeper understanding of the "methylome" and "epitranscriptome" and their roles in health and disease. For researchers and drug development professionals, staying abreast of these advancements will be key to unlocking the full therapeutic potential of targeting these fundamental biological processes.

References

- 1. Epigenetics of Modified DNA Bases: 5-Methylcytosine and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Methylation Game: Epigenetic and Epitranscriptomic Dynamics of 5-Methylcytosine [frontiersin.org]

- 3. Epigenetics - Wikipedia [en.wikipedia.org]

- 4. portlandpress.com [portlandpress.com]

- 5. researchgate.net [researchgate.net]

- 6. N6-methyladenosine-dependent signalling in cancer progression and insights into cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Function of N6-Methyladenosine Modification in Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Role of N6‐methyladenosine RNA modification in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Global changes of 5-hydroxymethylcytosine and 5-methylcytosine from normal to tumor tissues are associated with carcinogenesis and prognosis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Targeted metabolomics analysis of nucleosides and the identification of biomarkers for colorectal adenomas and colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Functions of N6-methyladenosine in cancer metabolism: from mechanism to targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Simultaneous Determination of Methylated Nucleosides by HILIC–MS/MS Revealed Their Alterations in Urine from Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 16. HILIC-MS/MS for the Determination of Methylated Adenine Nucleosides in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical Reagent 3'-O-Me-GMP

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biochemical reagent 3'-O-Methylguanosine-5'-monophosphate (3'-O-Me-GMP), its properties, synthesis, and applications, with a focus on its role as a tool in molecular biology and drug development.

Core Concepts and Physicochemical Properties

3'-O-Methylguanosine-5'-monophosphate (3'-O-Me-GMP) is a modified purine ribonucleotide. The key structural feature is the methylation of the hydroxyl group at the 3' position of the ribose sugar. This modification sterically blocks the formation of a phosphodiester bond, the crucial linkage in the elongation of nucleic acid chains. This property makes 3'-O-Me-GMP and its triphosphate form (3'-O-Me-GTP) effective chain terminators in RNA synthesis.

Below is a summary of the available quantitative data for 3'-O-Me-GMP and its related compounds.

| Property | 3'-O-Methylguanosine-5'-monophosphate (3'-O-Me-GMP) | 3'-O-Methylguanosine | 3'-O-Methylguanosine-5'-Triphosphate (3'-O-Me-GTP) |

| Molecular Formula | C₁₁H₁₆N₅O₈P | C₁₁H₁₅N₅O₅[1] | C₁₁H₁₈N₅O₁₄P₃ |

| Molecular Weight | 377.25 g/mol [2] | 297.27 g/mol [1] | 537.20 g/mol [1] |

| CAS Number | 400806-41-9[3] | 10300-27-3 | 61556-45-4 |

| Appearance | White to off-white solid/crystals[2] | Solid[1] | - |

| Purity | - | ≥98% | ≥90% by AX-HPLC[1] |

| Storage | -20°C or below | 4°C, stored under nitrogen | -20°C or below[1] |

| Solubility | - | DMSO: 25 mg/mL (84.10 mM; with ultrasonic and warming to 60°C) | - |

| Extinction Coefficient | - | - | 13[1] |

Synthesis of 3'-O-Me-GMP

The synthesis of 3'-O-Me-GMP typically involves two key steps: the synthesis of the nucleoside 3'-O-methylguanosine, followed by its phosphorylation to the monophosphate.

Synthesis of 3'-O-Methylguanosine

A reported method for the selective synthesis of 3'-O-methylguanosine starts from 2-aminoadenosine. The regioselectivity of the 2'- and 3'-O-alkylation is controlled by optimizing the addition, timing, and concentration of the catalyst, stannous chloride, and the methylating agent, diazomethane. The resulting 3'-O-methyl-2-aminoadenosine is then converted to 3'-O-methylguanosine via enzymatic deamination with adenosine deaminase. Due to its low solubility, the product precipitates and can be isolated by centrifugation.

Enzymatic Phosphorylation to 3'-O-Me-GMP

General Enzymatic Phosphorylation Protocol:

This protocol is a generalized procedure and would require optimization for the specific substrate, 3'-O-methylguanosine.

Materials:

-

3'-O-methylguanosine

-

A suitable nucleoside kinase (e.g., a broad-spectrum deoxynucleoside kinase)

-

ATP or GTP as a phosphate donor

-

Magnesium chloride (MgCl₂)

-

Reaction buffer (e.g., Tris-HCl or potassium phosphate buffer, pH 7.5-8.5)

-

Enzyme dilution buffer

-

Quenching solution (e.g., perchloric acid or EDTA)

-

Analytical equipment (e.g., HPLC) for monitoring the reaction and purifying the product.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, MgCl₂, the phosphate donor (ATP or GTP), and the substrate, 3'-O-methylguanosine.

-

Enzyme Addition: Dilute the nucleoside kinase in an appropriate buffer and add it to the reaction mixture to initiate the reaction. The optimal enzyme concentration needs to be determined empirically.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the chosen kinase (typically 37°C) for a predetermined amount of time. The reaction progress should be monitored by taking aliquots at different time points.

-

Reaction Quenching: Stop the reaction by adding a quenching solution.

-

Analysis and Purification: Analyze the reaction mixture by HPLC to determine the conversion of the nucleoside to the monophosphate. The product, 3'-O-Me-GMP, can be purified from the reaction mixture using appropriate chromatographic techniques, such as ion-exchange or reversed-phase chromatography.

Mechanism of Action and Applications

The primary biochemical function of 3'-O-Me-GMP, and more directly its triphosphate derivative (3'-O-Me-GTP), is the termination of RNA synthesis.

RNA Chain Termination

During transcription, RNA polymerases catalyze the formation of phosphodiester bonds between the 3'-hydroxyl group of the growing RNA chain and the 5'-phosphate group of an incoming nucleotide triphosphate. The presence of a methyl group on the 3'-hydroxyl of an incorporated 3'-O-methylguanosine nucleotide prevents the formation of the subsequent phosphodiester bond, thus terminating the elongation of the RNA chain.

Caption: Workflow of RNA chain termination by 3'-O-Me-GTP.

Applications in Research and Development

The chain-terminating property of 3'-O-methylated nucleotides makes them valuable tools in various molecular biology techniques:

-

RNA Sequencing: Similar to the Sanger sequencing method for DNA, 3'-O-methylated nucleotides can be used to generate a population of RNA fragments of varying lengths, each terminated at a specific nucleotide. Analysis of these fragments allows for the determination of the RNA sequence.

-

Transcriptional Analysis: 3'-O-Me-GTP can be used to study the mechanism of transcription by pausing RNA polymerase at specific positions, allowing for the analysis of transcription complexes and the dynamics of RNA synthesis.

-

Antiviral Drug Development: As chain terminators, 3'-O-methylated nucleoside analogs have been investigated as potential antiviral agents. By being incorporated into the viral RNA by the viral RNA polymerase, they can inhibit viral replication. 3'-O-Methylguanosine has been shown to inhibit the synthesis of early vaccinia virus-specific RNA.

Experimental Protocols

RNA Polymerase Chain Termination Assay (Conceptual Protocol)

This protocol outlines the general steps for an in vitro transcription assay to demonstrate the chain-terminating activity of 3'-O-Me-GTP.

Materials:

-

Linear DNA template containing a promoter for a specific RNA polymerase (e.g., T7, SP6, or E. coli RNA polymerase)

-

RNA polymerase

-

Standard ribonucleoside triphosphates (ATP, CTP, UTP, GTP)

-

3'-O-Me-GTP

-

Transcription buffer

-

RNase inhibitor

-

Radiolabeled nucleotide (e.g., [α-³²P]UTP) for visualization of transcripts

-

Denaturing polyacrylamide gel electrophoresis (PAGE) system

-

Phosphorimager or autoradiography film

Procedure:

-

Reaction Setup: Prepare four separate transcription reactions. Each reaction will contain the DNA template, RNA polymerase, transcription buffer, RNase inhibitor, and the four standard NTPs (one of which is radiolabeled).

-

Addition of Terminator: To three of the four reactions, add a specific concentration of 3'-O-Me-GTP. The fourth reaction will serve as a control without the chain terminator. The concentration of the terminator relative to the standard GTP will determine the frequency of termination.

-

Transcription: Incubate the reactions at the optimal temperature for the RNA polymerase (e.g., 37°C) for a set period.

-

Reaction Termination: Stop the reactions by adding a stop solution containing a denaturing agent (e.g., formamide) and a tracking dye.

-

Gel Electrophoresis: Denature the RNA products by heating and then separate them by size on a denaturing polyacrylamide gel.

-

Visualization and Analysis: Visualize the radiolabeled RNA fragments using a phosphorimager or by exposing the gel to autoradiography film. The control lane should show a full-length transcript. The lanes containing 3'-O-Me-GTP should show a ladder of shorter transcripts, with bands corresponding to termination at guanosine positions.

Caption: Workflow for an RNA chain termination assay.

Conclusion

3'-O-Me-GMP and its triphosphate derivative are powerful tools for researchers in molecular biology and drug development. Their ability to act as specific chain terminators for RNA synthesis allows for detailed studies of transcription, RNA sequencing, and the development of novel antiviral therapies. Understanding the synthesis, properties, and experimental applications of this modified nucleotide is crucial for its effective use in the laboratory.

References

Methodological & Application

Application Notes and Protocols for 3'-O-Methylguanosine-5'-triphosphate as an RNA Chain Terminator

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-O-Methylguanosine-5'-triphosphate (3'-O-Me-GTP) is a modified nucleotide analog that acts as a potent chain terminator in RNA synthesis.[1][2] The presence of a methyl group on the 3'-hydroxyl of the ribose sugar prevents the formation of a phosphodiester bond with the incoming nucleotide, thereby halting RNA chain elongation. This property makes 3'-O-Me-GTP a valuable tool for studying the mechanisms of transcription, identifying transcription termination sites, and preparing stalled RNA polymerase elongation complexes for structural and functional studies.[1] These application notes provide detailed protocols for the use of 3'-O-Me-GTP in in vitro transcription experiments.

Principle of Action

During RNA synthesis, RNA polymerase catalyzes the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing RNA chain and the alpha-phosphate of the incoming ribonucleoside triphosphate (NTP). In the presence of 3'-O-Me-GTP, the polymerase incorporates the analog opposite a cytosine residue in the DNA template. However, the methylated 3'-end of the incorporated guanosine analog lacks the necessary hydroxyl group for the next phosphodiester bond formation, leading to the termination of transcription.

Applications

-

Mapping Transcription Termination Sites: By including 3'-O-Me-GTP in an in vitro transcription reaction, RNA synthesis is terminated at guanosine positions. Analysis of the resulting truncated RNA fragments allows for the precise mapping of transcription termination sites.

-

Preparation of Stalled Elongation Complexes: 3'-O-Me-GTP can be used to generate homogenous populations of stalled RNA polymerase II (RNAPII) elongation complexes at specific positions on a DNA template.[1] These stalled complexes are valuable for biochemical and structural studies of the transcription machinery.

-

Studying Transcription Dynamics: The controlled termination of transcription with 3'-O-Me-GTP enables the study of various aspects of transcription dynamics, such as polymerase pausing and the effects of transcription factors on elongation.

Quantitative Data Summary

The efficiency of chain termination by 3'-O-Me-GTP is dependent on its concentration relative to the natural GTP. The following table provides a general guideline for the concentrations used in in vitro transcription reactions.

| Component | Stock Concentration | Final Concentration | Purpose |

| ATP, CTP, UTP | 10 mM each | 100 µM each | RNA Elongation |

| GTP | 10 mM | 100 µM | RNA Elongation (for full-length control) |

| 3'-O-Me-GTP | 1 mM | 10 µM - 500 µM | Chain Termination |

Note: The optimal concentration of 3'-O-Me-GTP may need to be determined empirically for each experimental system. A common starting point is a 1:10 ratio of 3'-O-Me-GTP to GTP. For complete termination at G-residues, a higher ratio (e.g., 5:1 or higher) of 3'-O-Me-GTP to GTP is recommended.

Experimental Protocols

Protocol 1: In Vitro Transcription Termination Assay using 3'-O-Me-GTP

This protocol is designed to identify transcription termination sites within a specific DNA template.

Materials:

-

Linearized DNA template containing a promoter (e.g., T7, SP6, or CMV)

-

RNA Polymerase (e.g., T7 RNA Polymerase, RNA Polymerase II)

-

Transcription Buffer (e.g., 40 mM Tris-HCl pH 7.9, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT)

-

Ribonuclease (RNase) Inhibitor

-

ATP, CTP, UTP solution (10 mM each)

-

GTP solution (10 mM)

-

3'-O-Methylguanosine-5'-triphosphate (3'-O-Me-GTP) solution (1 mM)

-

Nuclease-free water

-

Denaturing polyacrylamide gel (6-8%)

-

TBE Buffer

-

Loading Dye (e.g., 95% formamide, 0.025% bromophenol blue, 0.025% xylene cyanol, 5 mM EDTA)

-

Autoradiography film or phosphorimager screen (if using radiolabeled NTPs)

Procedure:

-

Reaction Setup: In separate nuclease-free microcentrifuge tubes, set up the following reactions on ice. Prepare a master mix for common reagents.

| Component | Control Reaction (µL) | Termination Reaction (µL) |

| Nuclease-free water | to 20 | to 20 |

| Transcription Buffer (10X) | 2 | 2 |

| DTT (100 mM) | 1 | 1 |

| RNase Inhibitor (40 U/µL) | 1 | 1 |

| ATP, CTP, UTP (10 mM each) | 0.5 | 0.5 |

| GTP (10 mM) | 0.5 | 0.05 |

| 3'-O-Me-GTP (1 mM) | - | 2.5 |

| Linearized DNA template (1 µg) | 1 | 1 |

| RNA Polymerase | 1 | 1 |

| Total Volume | 20 | 20 |

-

Incubation: Incubate the reactions at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reactions by adding 20 µL of loading dye.

-

Denaturation: Heat the samples at 95°C for 5 minutes, then place on ice.

-

Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run the gel in 1X TBE buffer until the desired resolution is achieved.

-

Visualization: Visualize the RNA products by autoradiography (if using radiolabeled NTPs) or by staining with a suitable RNA stain (e.g., SYBR Gold). The control lane will show the full-length transcript, while the termination lane will show a ladder of bands corresponding to termination at guanosine residues.

Protocol 2: Preparation of Stalled RNA Polymerase II Elongation Complexes

This protocol describes the formation of stalled RNAPII elongation complexes using 3'-O-Me-GTP for subsequent biochemical or structural analysis.

Materials:

-

Immobilized DNA template on magnetic beads

-

Purified RNA Polymerase II

-

Transcription Buffer

-

ATP, CTP, UTP solution (10 mM each)

-

3'-O-Methylguanosine-5'-triphosphate (3'-O-Me-GTP) solution (1 mM)

-

Wash Buffer (e.g., 20 mM HEPES-KOH pH 7.5, 150 mM KCl, 0.5 mM DTT, 10% Glycerol)

-

Nuclease-free water

Procedure:

-

Assemble Transcription Initiation Complex: Incubate the immobilized DNA template with purified RNAPII in transcription buffer for 15-30 minutes at room temperature to allow for the formation of the open complex.

-

Initiate Transcription: Add ATP, CTP, and UTP to a final concentration of 100 µM each to the reaction. Incubate for 5 minutes at 30°C to allow for the synthesis of a short initial transcript.

-

Induce Stalling: Add 3'-O-Me-GTP to a final concentration of 10 µM.[1] Incubate for an additional 20 minutes at 30°C to allow the polymerase to incorporate the chain terminator and stall.

-

Wash and Isolate Stalled Complexes:

-

Place the tube on a magnetic rack to capture the beads.

-

Carefully remove the supernatant.

-

Wash the beads with wash buffer to remove unincorporated nucleotides and other components. Repeat the wash step 2-3 times.

-

-

Resuspend Stalled Complexes: Resuspend the beads in a suitable buffer for downstream applications. The stalled elongation complexes are now ready for use in various assays, such as footprinting, crosslinking, or structural analysis.

Visualizations

References

Application Notes and Protocols for 3'-OMe-GTP Incorporation Assay in Transcription Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

The 3'-O-Methylguanosine-5'-triphosphate (3'-OMe-GTP) incorporation assay is a powerful tool for the analysis of transcription, particularly for studying the activity of RNA polymerases and the efficacy of potential inhibitors. As a chain-terminating nucleotide analog, 3'-OMe-GTP is incorporated into a nascent RNA strand, whereupon it prevents further elongation due to the methylated 3'-hydroxyl group. This characteristic makes it an invaluable reagent for investigating the mechanisms of transcription initiation and elongation, as well as for the high-throughput screening of antiviral compounds targeting viral RNA-dependent RNA polymerases (RdRps).

The primary applications of this assay lie in the field of virology, where it is used to characterize the enzymatic activity of viral polymerases and to determine the potency of nucleoside/nucleotide analog inhibitors. Viruses such as Hepatitis C Virus (HCV), Dengue Virus, and Influenza Virus, which rely on an RdRp for the replication of their RNA genomes, are major targets for drugs that function as chain terminators. The 3'-OMe-GTP incorporation assay provides a quantitative method to assess the inhibitory potential of these compounds by measuring the extent of premature transcription termination.

Experimental Protocols

This section provides a detailed methodology for a standard in vitro transcription termination assay using 3'-OMe-GTP. The protocol is adaptable for various RNA polymerases, including viral RdRps.

Protocol 1: In Vitro Transcription Termination Assay

1. Materials and Reagents:

-

Enzyme: Purified RNA polymerase (e.g., HCV NS5B, Dengue Virus NS5, Influenza Virus Polymerase Complex)

-

DNA/RNA Template: A linear DNA or RNA template containing the promoter sequence for the specific polymerase and the downstream sequence to be transcribed.

-

Nucleotides:

-

ATP, CTP, UTP solutions (100 mM)

-

GTP solution (100 mM)

-

3'-O-Methylguanosine-5'-triphosphate (3'-OMe-GTP) solution (10 mM)

-

Radiolabeled nucleotide (e.g., [α-³²P]CTP or [α-³²P]GTP) for visualization.

-

-

Buffers and Solutions:

-

Transcription Buffer (10X): Composition varies depending on the polymerase, but a general buffer is 400 mM Tris-HCl (pH 8.0), 100 mM MgCl₂, 20 mM DTT, and 100 mM NaCl.

-

RNase Inhibitor

-

Stop Solution: 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol.

-

-

Equipment:

-

Thermal cycler or water bath

-

Polyacrylamide gel electrophoresis (PAGE) apparatus

-

Phosphorimager or autoradiography film

-

2. Experimental Procedure:

-

Template-Primer Annealing (if required): For some polymerases, a primer is required. Mix the template and primer in a 1:1.2 molar ratio in annealing buffer (10 mM Tris-HCl pH 8.0, 50 mM NaCl). Heat to 95°C for 5 minutes and allow to cool slowly to room temperature.

-

Reaction Setup: On ice, prepare the following reaction mixture in a final volume of 20 µL:

-

2 µL of 10X Transcription Buffer

-

1 µL of RNA/DNA Template (1 µM)

-

1 µL of ATP, CTP, UTP mix (10 mM each)

-

1 µL of GTP (at varying concentrations to compete with 3'-OMe-GTP)

-

1 µL of 3'-OMe-GTP (at varying concentrations to determine IC50)

-

1 µL of [α-³²P]CTP or [α-³²P]GTP

-

0.5 µL of RNase Inhibitor

-

X µL of Nuclease-free water

-

1 µL of RNA Polymerase (e.g., 100 nM)

-

-

Initiation and Elongation: Incubate the reaction mixture at the optimal temperature for the polymerase (e.g., 30°C or 37°C) for a defined period (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding an equal volume (20 µL) of Stop Solution.

-

Denaturation: Heat the samples at 95°C for 5 minutes to denature the RNA products.

3. Analysis of Transcription Products:

-

Gel Electrophoresis: Load the denatured samples onto a denaturing polyacrylamide gel (e.g., 15-20% acrylamide, 7M Urea) in 1X TBE buffer.

-

Visualization: After electrophoresis, expose the gel to a phosphorimager screen or autoradiography film to visualize the radiolabeled RNA products.

-

Data Analysis: Quantify the band intensities corresponding to the full-length (read-through) and terminated RNA products. The percentage of inhibition can be calculated as: % Inhibition = (1 - (Intensity of Full-Length Product in presence of Inhibitor / Intensity of Full-Length Product in absence of Inhibitor)) * 100 The IC50 value (the concentration of 3'-OMe-GTP that inhibits 50% of polymerase activity) can then be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Quantitative Data Presentation

The following tables summarize the inhibitory activities (IC50 values) of 3'-OMe-GTP and other relevant nucleotide analogs against various viral RNA-dependent RNA polymerases.

Table 1: IC50 Values of Nucleotide Analogs against Viral RNA Polymerases

| Nucleotide Analog | Target Polymerase | Virus | IC50 (µM) | Reference |

| 2′-C-MeGTP | NS5B | Hepatitis C Virus (HCV) | 7 - 13 | [1] |

| PSI-352666 (GTP analog) | NS5B | Hepatitis C Virus (HCV) | 4 - 14 | [1] |

| 3'dGTP | NS5 RdRp | Dengue Virus | Not specified (inhibitory) | [2] |

| NITD-2 | NS5 RdRp | Dengue Virus | 0.48 - 4.63 | [3] |

| Ribavirin 5'-triphosphate | Polymerase Complex | Influenza Virus | 70 - 100 | [4] |

| T-705RTP (Favipiravir) | RdRp | Influenza Virus | 0.360 (vs GTP) | [5] |

Table 2: Comparative Inhibition of Zika Virus NS5 Polymerase by UTP Analogs

| UTP Analog | IC50 (µM) |

| 2′-C-Me-UTP | 5.78 |

| 2′-F-2′-C-Me-UTP | 90.76 |

| 2′-C-ethynyl-UTP | 0.46 |

| 3′-dUTP | 0.67 |

Data from a study on ZIKV NS5 polymerase inhibition, with a competing UTP concentration of 1 µM[6].

Visualizations

Experimental Workflow

Caption: Experimental workflow for the 3'-OMe-GTP incorporation assay.

Mechanism of Chain Termination

References

- 1. Structure of Hepatitis C Virus Polymerase in Complex with Primer-Template RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potent Allosteric Dengue Virus NS5 Polymerase Inhibitors: Mechanism of Action and Resistance Profiling | PLOS Pathogens [journals.plos.org]

- 3. Inhibition of dengue virus polymerase by blocking of the RNA tunnel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Influenza Virus Polymerase Complex: An Update on Its Structure, Functions, and Significance for Antiviral Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.cat [2024.sci-hub.cat]

- 6. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]

Applications of 3'-O-Methylated Nucleotides in Transcriptomics: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-O-methylated nucleotides are synthetic analogs of standard ribonucleotides characterized by a methyl group attached to the 3'-hydroxyl of the ribose sugar. This modification sterically hinders the formation of a phosphodiester bond, effectively terminating RNA chain elongation when incorporated by an RNA polymerase. This property makes them invaluable tools in various transcriptomics applications, from controlling transcript length to enabling advanced sequencing methodologies. This document provides detailed application notes and protocols for the use of 3'-O-methylated nucleotides in key areas of transcriptomics research.

Application 1: Transcriptional Termination and Control

3'-O-methylated nucleoside triphosphates (3'-O-Me-NTPs) serve as chain-terminating inhibitors of RNA polymerases. Their incorporation into a nascent RNA transcript prevents the addition of the next nucleotide, leading to premature transcription termination. This allows for the precise control of transcript length and the study of transcriptional pausing and termination mechanisms.

Quantitative Data: Termination Efficiency

The efficiency of transcription termination can be influenced by the specific 3'-O-methylated nucleotide used and the sequence context. While direct comparative data for all four 3'-O-Me-NTPs is limited, studies on engineered terminators and riboswitches provide insights into achievable termination efficiencies. For instance, engineered T7 RNA polymerase terminators have demonstrated in vivo termination efficiencies of up to 98% and in vitro efficiencies of up to 91%.[1][2][3][4]

| Application | System | Reported Efficiency | Reference |

| Engineered T7 Terminator | in vivo | 91% - 98% | [1][2][3][4] |

| Engineered T7 Terminator | in vitro | 91% | [1][2][3][4] |

| Native T7 Terminator | in vivo | 62% | [2] |

| Adenine Riboswitch | in vitro (absence of adenine) | ~80% - 90% |

Experimental Protocol: In Vitro Transcription Termination Assay

This protocol describes a single-round in vitro transcription assay to map termination sites using 3'-O-methylated NTPs.

Materials:

-

Linear DNA template containing a promoter (e.g., T7) and the sequence of interest

-

T7 RNA Polymerase

-

10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)

-

Ribonucleoside Triphosphates (NTPs): ATP, CTP, GTP, UTP (100 mM stocks)

-

3'-O-methylated NTPs (3'-O-Me-ATP, 3'-O-Me-CTP, 3'-O-Me-GTP, 3'-O-Me-UTP) (10 mM stocks)

-

[α-³²P] UTP or other labeled nucleotide

-

RNase-free water

-

Stop Solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

-

Polyacrylamide gel (denaturing) and electrophoresis apparatus

Procedure:

-

Transcription Reaction Setup: Assemble four separate transcription reactions (one for each 3'-O-Me-NTP) on ice. For a 20 µL reaction:

-

2 µL 10x Transcription Buffer

-

1 µL Linear DNA template (100-200 ng)

-

2 µL NTP mix (2.5 mM each of ATP, CTP, GTP)

-

1 µL [α-³²P] UTP (10 µCi)

-

1 µL T7 RNA Polymerase

-

11 µL RNase-free water

-

-

Initiation: Incubate the reactions at 37°C for 10 minutes to allow for transcription initiation and the formation of a stalled elongation complex.

-

Elongation and Termination: Add 2 µL of a chase mix to each reaction. The chase mix contains the limiting nucleotide (UTP in this example) and one of the 3'-O-Me-NTPs.

-

Chase Mix A: 1 mM UTP, 100 µM 3'-O-Me-ATP

-

Chase Mix C: 1 mM UTP, 100 µM 3'-O-Me-CTP

-

Chase Mix G: 1 mM UTP, 100 µM 3'-O-Me-GTP

-

Chase Mix U: 1 mM UTP, 100 µM 3'-O-Me-UTP

-

-

Incubate at 37°C for 15-30 minutes.

-

Reaction Quenching: Stop the reactions by adding 20 µL of Stop Solution.

-

Analysis: Denature the samples by heating at 95°C for 5 minutes. Analyze the terminated RNA fragments by denaturing polyacrylamide gel electrophoresis and autoradiography. The bands in each lane will correspond to the positions where the specific 3'-O-Me-NTP was incorporated, allowing for the mapping of termination sites.

Workflow Diagram: In Vitro Transcription Termination

Caption: Workflow for in vitro transcription termination assay using 3'-O-methylated NTPs.

Application 2: Co-transcriptional Capping of mRNA with Anti-Reverse Cap Analog (ARCA)

The 5' cap is a crucial modification for the stability and translational efficiency of eukaryotic mRNA. The Anti-Reverse Cap Analog (ARCA), or 3'-O-Me-m7GpppG, is a chemically modified cap analog used in in vitro transcription to produce capped mRNA. The 3'-O-methyl group on the 7-methylguanosine of ARCA prevents its incorporation in the incorrect, reverse orientation, ensuring that a higher percentage of the synthesized mRNA is translationally active.[5][6][7]

Quantitative Data: Capping and Translational Efficiency of ARCA

| Cap Analog | Capping Efficiency (Correct Orientation) | Relative Translational Efficiency (vs. m7GpppG) | Reference |

| m7GpppG | ~50-70% | 1.0 (baseline) | [7] |

| ARCA (3'-O-Me-m7GpppG) | >95% | 2.3 - 2.6x higher | [6][7][8] |

| bn²m₂⁷,²ʹ-ᴼGpppG (Modified ARCA) | ~100% | 1.72x higher | [8] |

| bn²m₂⁷,³ʹ-ᴼGpppG (Modified ARCA) | ~50% | Lower than ARCA | [8] |

Experimental Protocol: Co-transcriptional Capping with ARCA

This protocol is adapted from New England Biolabs (NEB) for the HiScribe™ T7 ARCA mRNA Synthesis Kit.

Materials:

-

Linearized DNA template with a T7 promoter